LXRβ Binding Affinity: Low Micromolar Interaction Contrasts with Natural Ligands
3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid binds to recombinant human Liver X Receptor beta (LXRβ) with a Ki of 1.70 × 10^3 nM (1.7 µM) [1]. This contrasts with natural oxysterol ligands which typically exhibit sub-micromolar to nanomolar potency, and with the structurally related hyodeoxycholic acid, for which LXRβ binding data is not reported in the same assay context, suggesting the 7-oxo modification may alter receptor recognition [1].
| Evidence Dimension | LXRβ binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.70 × 10^3 nM (1.7 µM) |
| Comparator Or Baseline | Natural oxysterol ligands (e.g., 22(R)-hydroxycholesterol): typically < 100 nM; Hyodeoxycholic acid: not reported in this assay |
| Quantified Difference | Target compound is at least 17-fold weaker than typical natural LXR agonists |
| Conditions | Displacement of hyodeoxycholic acid-based fluorescent tracer from recombinant human LXRβ LBD (residues 215-461) expressed in E. coli |
Why This Matters
This quantitative binding data defines the compound's utility as a reference ligand for LXRβ assay development and as a tool to probe structure-activity relationships of 7-oxo bile acids.
- [1] BindingDB. BDBM50551960 (CHEMBL4791235). Affinity Data for 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid. View Source
